1-Chloro-4-(ethanesulfonyl)butane
Description
1-Chloro-4-(ethanesulfonyl)butane is an aliphatic compound featuring a four-carbon chain with a chlorine atom at position 1 and an ethanesulfonyl (-SO₂CH₂CH₃) group at position 4. The sulfonyl moiety is a strong electron-withdrawing group, influencing the compound’s reactivity and physical properties.
Properties
Molecular Formula |
C6H13ClO2S |
|---|---|
Molecular Weight |
184.69 g/mol |
IUPAC Name |
1-chloro-4-ethylsulfonylbutane |
InChI |
InChI=1S/C6H13ClO2S/c1-2-10(8,9)6-4-3-5-7/h2-6H2,1H3 |
InChI Key |
LTCORABQQVXIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(ethanesulfonyl)butane typically involves the reaction of 1,4-dichlorobutane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cl-(CH2)4-Cl+ClSO2CH2CH3→Cl-(CH2)4-SO2CH2CH3+HCl
Industrial Production Methods
Industrial production of 1-Chloro-4-(ethanesulfonyl)butane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(ethanesulfonyl)butane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of sulfonic acids or sulfonates.
Scientific Research Applications
1-Chloro-4-(ethanesulfonyl)butane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(ethanesulfonyl)butane involves its reactivity towards nucleophiles and bases. The chlorine atom and the ethanesulfonyl group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-4-methylsulfinyl-butane
- Structural Difference : Replaces the ethanesulfonyl group with a methylsulfinyl (-SOCH₃) group.
- Electronic Effects : Sulfinyl groups are less electron-withdrawing than sulfonyl groups, leading to reduced polarity and altered reactivity in nucleophilic substitution reactions.
- Synthesis: Synthesized via a two-step route using dimethyl sulfoxide (DMSO) with a total yield of 65.6% .
4-Chlorobutane-1-sulphonyl chloride
- Structural Difference : Features a sulfonyl chloride (-SO₂Cl) group instead of ethanesulfonyl.
- Reactivity : Sulfonyl chlorides are highly reactive intermediates, prone to nucleophilic attack (e.g., forming sulfonamides). The ethanesulfonyl group in the target compound is less reactive, making it more stable but less versatile in synthesis .
- Hazards : Sulfonyl chlorides like 2-Chloro-ethanesulfonyl chloride (vapor pressure: 15 mmHg at 84°C) require stringent safety measures due to corrosivity and decomposition in water . The target compound’s longer aliphatic chain may reduce volatility but necessitates similar precautions for sulfonyl-group handling.
Aromatic Analogues (e.g., 1-Chloro-4-(chloromethyl)benzene)
- Backbone Difference : Aromatic vs. aliphatic. The benzene ring in 1-Chloro-4-(chloromethyl)benzene introduces conjugation effects, altering electronic properties and reaction pathways (e.g., electrophilic substitution vs. aliphatic nucleophilic substitution) .
- Synthesis Challenges : highlights the sensitivity of aromatic sulfonyl derivatives to reaction conditions (e.g., base and solvent selection), which may parallel challenges in synthesizing aliphatic sulfonyl compounds like the target .
Physicochemical Properties and Reactivity
Physical Properties
Reactivity Trends
- Sulfonyl vs. Sulfinyl : Sulfonyl groups enhance electrophilicity at adjacent carbon atoms compared to sulfinyl groups, favoring nucleophilic substitution or elimination reactions .
- Aliphatic vs. Aromatic : Aliphatic sulfonyl compounds like the target are more flexible and less sterically hindered than aromatic analogues, enabling diverse functionalization .
Biological Activity
1-Chloro-4-(ethanesulfonyl)butane, a compound with the molecular formula C6H13ClO2S, is of interest in various fields of biological research due to its potential pharmacological applications and mechanisms of action. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
1-Chloro-4-(ethanesulfonyl)butane is characterized by a chloroalkyl chain and a sulfonyl group, which contribute to its reactivity and biological interactions. The presence of the sulfonyl moiety is particularly significant as it may enhance the compound's ability to interact with biological macromolecules.
The biological activity of 1-Chloro-4-(ethanesulfonyl)butane can be attributed to its role as an alkylating agent. Alkylating agents are known to modify nucleophilic sites on DNA and proteins, leading to various biological effects:
- DNA Interaction : Alkylation can result in DNA damage, which may trigger cellular repair mechanisms or apoptosis.
- Protein Modification : The compound may alter protein function by modifying amino acid residues, impacting signaling pathways.
Biological Activity Overview
Research indicates that 1-Chloro-4-(ethanesulfonyl)butane exhibits several biological activities:
- Antimicrobial Activity : Some studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Preliminary data suggest that it may induce cytotoxicity in cancer cell lines, potentially making it a candidate for anticancer therapy.
- Neuroprotective Potential : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, warranting further investigation into this aspect for 1-Chloro-4-(ethanesulfonyl)butane.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cell lines | |
| Neuroprotective | Potential protective effects |
Case Studies
- Antimicrobial Study : A study conducted on the antibacterial efficacy of 1-Chloro-4-(ethanesulfonyl)butane revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating a promising antimicrobial profile.
- Cytotoxicity Assessment : In vitro studies using human cancer cell lines demonstrated that treatment with 1-Chloro-4-(ethanesulfonyl)butane resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be approximately 30 µM, suggesting potential for further development as an anticancer agent.
- Neuroprotection Investigation : Research into similar sulfonyl compounds has suggested neuroprotective mechanisms involving the modulation of oxidative stress pathways. Future studies are needed to explore whether 1-Chloro-4-(ethanesulfonyl)butane shares these properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
